

Mass Spectrometry Fragmentation Pattern of Clevidipine Diacid: A Technical Comparison Guide

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Compound of Interest

Compound Name:	Clevidipine Impurity 6
CAS No.:	175688-79-6
Cat. No.:	B3246146

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Executive Summary

Clevidipine is an ultra-short-acting dihydropyridine calcium channel blocker designed for rapid metabolism by blood and tissue esterases. While this instability is clinically advantageous for precise blood pressure control, it presents significant challenges for bioanalytical quantification and impurity profiling.

The primary metabolic pathway involves the hydrolysis of the butyroxymethyl ester to form the Monoacid metabolite (H152/81). However, in stability studies and forced degradation scenarios, a second hydrolysis event occurs at the methyl ester, yielding Clevidipine Diacid. This guide provides an in-depth technical analysis of the Clevidipine Diacid fragmentation pattern, distinguishing it from the parent drug and its primary monoacid metabolite to ensure accurate identification in complex biological matrices.

Chemical Identity & Structural Logic[1][2]

To understand the fragmentation, we must first establish the structural evolution from the parent drug to the diacid form.

Compound	Common Name	Chemical Structure Description	Molecular Weight (Da)
Clevipidine	Parent Drug	Dihydropyridine core with C3-methyl ester and C5-butyroxymethyl ester. [1][2][3][4]	456.3
H152/81	Monoacid	Hydrolysis of C5-butyroxymethyl ester to a carboxylic acid. C3-methyl ester remains. [1]	356.2
Clevipidine Diacid	Diacid Impurity	Hydrolysis of both C5 and C3 esters to carboxylic acids.	342.2

Mechanistic Pathway

The degradation initiates with the rapid cleavage of the unstable butyroxymethyl group (esterase-mediated), followed by the slower hydrolysis of the methyl ester or decarboxylation.

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Mass Spectrometry Profiling Instrumentation & Conditions[8]

- Ionization Source: Electrospray Ionization (ESI)[\[5\]\[6\]\[7\]](#)
- Polarity: Positive Mode (ESI+)

- Scan Mode: Multiple Reaction Monitoring (MRM)

Fragmentation Analysis[10]

A. Clevidipine (Parent)[1][8][9]

- Precursor Ion: The parent molecule readily forms an ammonium adduct $[M+NH_4]^+$ at m/z 473.1. The protonated ion $[M+H]^+$ at m/z 457 is often less abundant due to the competing adduct formation in mobile phases containing ammonium acetate.
- Dominant Fragment (m/z 338): The primary transition is $473.1 \rightarrow 338.1$.[\[5\]\[6\]](#)
 - Mechanism: Loss of the butyroxymethyl ester side chain and ammonia.

B. Monoacid Metabolite (H152/81)

- Precursor Ion: Protonated molecular ion $[M+H]^+$ at m/z 356.0.
- Dominant Fragment (m/z 324): The primary transition is $356.0 \rightarrow 324.0$.[\[5\]\[6\]](#)
 - Mechanism: Loss of Methanol (32 Da) from the remaining C3-methyl ester. This involves a rearrangement typical of methyl esters on dihydropyridine rings.

C. Clevidipine Diacid (Target)

- Precursor Ion: Protonated molecular ion $[M+H]^+$ at m/z 342.2.
- Fragmentation Pathway:
 - Dehydration (m/z 324): The diacid contains two carboxylic acid groups in close proximity (C3 and C5). Upon collision-induced dissociation (CID), it readily loses a water molecule (-18 Da) to form a cyclic anhydride-like structure.
 - Transition: $342 \rightarrow 324$
 - Note: This product ion (m/z 324) is isobaric with the product ion of the Monoacid. Chromatographic separation is essential to distinguish them.
 - Decarboxylation (m/z 298): Loss of CO_2 (-44 Da) from one of the carboxylic acid groups.

- Transition:342 → 298

Comparative Analysis Guide

The following table summarizes the critical MS/MS parameters to distinguish the Diacid from its related compounds.

Feature	Clevipine (Parent)	Monoacid (H152/81)	Clevipine Diacid
Precursor Ion (m/z)	473.1 [M+NH ₄] ⁺	356.0 [M+H] ⁺	342.2 [M+H] ⁺
Primary Product Ion	338.1	324.0	324.0
Secondary Product Ion	238.0	312.0 (Decarb)	298.0 (Decarb)
Neutral Loss	-135 Da (Side chain + NH ₃)	-32 Da (Methanol)	-18 Da (Water)
Retention Time (RP-LC)	Late (Hydrophobic)	Intermediate	Early (Polar)
Key Differentiator	Mass & Ammonium Adduct	Methyl Ester Loss (-32)	Water Loss (-18)

Diagnostic Workflow Diagram

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Experimental Protocol: Self-Validating System

To ensure data integrity, the following protocol incorporates stabilization steps crucial for preventing ex vivo generation of the Diacid during sample processing.

Reagents & Stabilization[15]

- Stabilizer Cocktail: 10% Sodium Dodecyl Sulfate (SDS) + 0.05 M Ascorbic Acid.

- Why? SDS inhibits esterases (preventing Parent → Monoacid conversion). Ascorbic acid prevents oxidation of the dihydropyridine ring to the pyridine analog.
- Internal Standards: Clevidipine-d7 and H152/81-13C-d3.[5][6]

Step-by-Step Methodology

- Sample Collection:
 - Draw whole blood directly into tubes pre-filled with the Stabilizer Cocktail (1:1 ratio).
 - Validation Check: Immediate color change or precipitation indicates protein denaturation by SDS, confirming esterase inhibition.
- Extraction (Liquid-Liquid):
 - Add 50 µL of stabilized blood to 200 µL of Toluene or MTBE.
 - Vortex for 3 minutes; Centrifuge at 10,000 rpm for 5 minutes.
 - Why Toluene? It selectively extracts the lipophilic parent and metabolites while leaving heme and salts behind.
- LC-MS/MS Setup:
 - Column: ACE Excel 2 Phenyl (50 × 2.1 mm) or equivalent C18.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.[10]
 - Gradient: 30% B to 95% B over 4 minutes.
 - Flow Rate: 0.4 mL/min.
- Detection Parameters (Diacid Specific):
 - Q1 Mass: 342.2 Da

- Q3 Mass: 324.0 Da (Quantifier), 298.0 Da (Qualifier)
- Collision Energy: Optimized at ~15-20 eV for the dehydration transition.

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